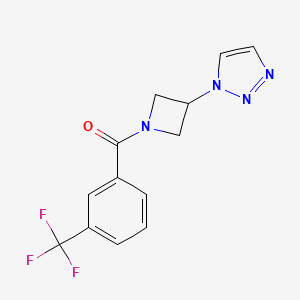

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds involving azetidinyl, triazolyl, and trifluoromethyl phenyl groups are of interest due to their potential applications in medicinal chemistry and materials science. These compounds often exhibit unique physical and chemical properties due to the presence of heterocycles like triazole and azetidine, as well as the electron-withdrawing trifluoromethyl group.

Synthesis Analysis

The synthesis of related compounds often involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone in the preparation of triazole derivatives. For instance, a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared through a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC), demonstrating the efficiency of this approach in synthesizing triazolyl compounds (Ozcubukcu et al., 2009).

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the molecular structure of such compounds. For example, the crystal structure of a methanone compound featuring a pyrazolyl and triazolyl group was elucidated, highlighting the importance of structural characterization in understanding compound behaviors (Cao et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds can be influenced by the presence of the triazole and azetidine rings. For example, the synthesis and biological evaluation of hexahydro-thioxopyrimidinyl derivatives, including trifluoromethyl groups, involved reactions under reflux conditions, indicating specific reactivity patterns related to their structural features (Chaudhari, 2012).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystal structures can be determined through experimental studies. These properties are crucial for predicting the behavior of these compounds in various environments and for their application in drug design and material science.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing specific transformations, are essential for understanding the applications and limitations of these compounds. Investigations into the antimicrobial activity of benzofuran-based 1,2,3-triazoles, for instance, demonstrate the potential biological activities these structures can exhibit (Sunitha et al., 2017).

Mechanism of Action

Target of Action

It’s known that 1,2,3-triazole derivatives can interact with a variety of enzymes and receptors . They are often used in medicinal chemistry due to their ability to form hydrogen bonds, which is crucial for binding with biological targets .

Mode of Action

The n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially altering the biochemical pathways in which the enzyme is involved.

Biochemical Pathways

1,2,3-triazole derivatives have been reported to show a broad range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

1,2,3-triazole derivatives are known for their low toxicity, high bioavailability, and stability in both acidic and basic conditions , which can impact their bioavailability.

Result of Action

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines , suggesting potential anticancer activity.

Action Environment

The stability of 1,2,3-triazole derivatives in both acidic and basic conditions suggests that they may be robust to variations in environmental pH.

Future Directions

The study of 1H-1,2,3-triazole analogs is a growing field with potential applications in pharmaceuticals and agrochemicals . Future research may focus on expanding the range of substituents in the triazole ring of triazolylacetic acids , potentially leading to the discovery of new inhibitors against various enzymes .

properties

IUPAC Name |

[3-(triazol-1-yl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O/c14-13(15,16)10-3-1-2-9(6-10)12(21)19-7-11(8-19)20-5-4-17-18-20/h1-6,11H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCPIBVXVIQNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)C(F)(F)F)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B2492334.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2492341.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2492344.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide](/img/structure/B2492345.png)

![1-(pyridin-4-yl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2492346.png)

![9-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine](/img/structure/B2492347.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,8-dimethylquinoline](/img/structure/B2492349.png)

![2-Methyl-5-(prop-2-en-1-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2492350.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B2492354.png)